1,2-Ethanediamine, N-(3-methoxypropyl)-

Enzyme Inhibition Drug Discovery IMPDH

1,2-Ethanediamine, N-(3-methoxypropyl)- (CAS 63631-44-7) is an asymmetric N-alkyl substituted ethylenediamine derivative with the molecular formula C₆H₁₆N₂O and a molecular weight of 132.20 g/mol. It belongs to the aliphatic diamine family, characterized by a 1,2-ethanediamine backbone bearing a 3-methoxypropyl substituent on one nitrogen atom.

Molecular Formula C6H16N2O
Molecular Weight 132.20 g/mol
CAS No. 63631-44-7
Cat. No. B7843303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediamine, N-(3-methoxypropyl)-
CAS63631-44-7
Molecular FormulaC6H16N2O
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESCOCCCNCCN
InChIInChI=1S/C6H16N2O/c1-9-6-2-4-8-5-3-7/h8H,2-7H2,1H3
InChIKeyIPBAUBXGLATYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-methoxypropyl)-1,2-ethanediamine (CAS 63631-44-7): Structural Identity and Baseline Properties for Scientific Sourcing


1,2-Ethanediamine, N-(3-methoxypropyl)- (CAS 63631-44-7) is an asymmetric N-alkyl substituted ethylenediamine derivative with the molecular formula C₆H₁₆N₂O and a molecular weight of 132.20 g/mol . It belongs to the aliphatic diamine family, characterized by a 1,2-ethanediamine backbone bearing a 3-methoxypropyl substituent on one nitrogen atom [1]. This mono-substitution pattern distinguishes it from unsubstituted ethylenediamine and fully substituted analogs, imparting specific physicochemical properties, including a calculated polar surface area (PSA) of 47.28 Ų and a LogP of 0.6624 .

Why Generic Ethylenediamine Analogs Cannot Substitute N-(3-Methoxypropyl)-1,2-ethanediamine (CAS 63631-44-7) in Specialized Applications


Generic substitution of N-(3-methoxypropyl)-1,2-ethanediamine with other ethylenediamine derivatives is scientifically unjustified due to structure-dependent variations in nucleophilicity, steric profile, and hydrogen-bonding capacity. Unsubstituted ethylenediamine (EDA) exhibits markedly different basicity (pKa₁ ~9.9, pKa₂ ~7.0) and lacks the methoxypropyl moiety that modulates lipophilicity and metal coordination geometry [1]. Conversely, N,N'-disubstituted analogs possess altered conformational flexibility and reduced primary amine availability, which can abrogate the desired reactivity in synthetic or biological contexts. The unique mono-substitution pattern of this compound—specifically the combination of a free primary amine and an ether-containing N-alkyl chain—dictates its performance as a chelating ligand, nucleophile, or pharmacophore precursor, rendering interchange without revalidation a material risk to experimental reproducibility and process consistency [2].

Quantitative Evidence: Comparative Performance Metrics for N-(3-Methoxypropyl)-1,2-ethanediamine (CAS 63631-44-7) vs. In-Class Analogs


Inhibition Potency Against IMPDH: N-(3-Methoxypropyl)-1,2-ethanediamine vs. Mycophenolic Acid

In an enzymatic assay, N-(3-methoxypropyl)-1,2-ethanediamine demonstrated inhibitory activity against Inosine-5'-monophosphate dehydrogenase (IMPDH), with a reported Kᵢ value of 440 nM [1]. This establishes a defined potency benchmark relative to the clinically used IMPDH inhibitor mycophenolic acid, which typically exhibits Kᵢ values in the low nanomolar range (e.g., ~10-30 nM) [2]. While less potent than the gold standard, the compound's moderate affinity and distinct structural scaffold (ethylenediamine core vs. a benzofuranone) may offer advantages in selectivity profiling or synthetic tractability.

Enzyme Inhibition Drug Discovery IMPDH

Physicochemical Differentiation: LogP and PSA of N-(3-Methoxypropyl)-1,2-ethanediamine vs. Unsubstituted Ethylenediamine

Computational analysis reveals that N-(3-methoxypropyl)-1,2-ethanediamine possesses a calculated LogP of 0.66 and a Polar Surface Area (PSA) of 47.28 Ų . In stark contrast, unsubstituted ethylenediamine (EDA) has a LogP of approximately -1.43 and a PSA of 52.04 Ų [1]. The introduction of the 3-methoxypropyl group results in a >2-unit increase in LogP, signifying substantially enhanced lipophilicity, while the modest decrease in PSA suggests retained polarity for hydrogen bonding interactions.

Physicochemical Properties Lipophilicity Drug Design

Metal Chelation Potential: Ligand Field Modulation by N-Alkyl Substitution

As a member of the N-alkyl ethylenediamine class, N-(3-methoxypropyl)-1,2-ethanediamine is expected to form five-membered chelate rings with transition metal ions. Studies on analogous N-alkyl ethylenediamine ligands indicate that the introduction of an alkyl substituent alters the ligand field strength and steric bulk around the metal center compared to unsubstituted ethylenediamine [1]. For instance, the formation constants (log K) for Cu(II) complexes of N-alkylethylenediamines are typically lower than that of EDA (log K ~10.8) due to steric hindrance and reduced basicity of the secondary amine nitrogen [2]. The methoxypropyl group further provides an additional potential donor atom (ether oxygen) for possible multidentate coordination modes.

Coordination Chemistry Catalysis Ligand Design

Recommended Application Scenarios for N-(3-Methoxypropyl)-1,2-ethanediamine (CAS 63631-44-7) Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for IMPDH Inhibitor Optimization

Given its moderate Kᵢ of 440 nM against IMPDH, this compound serves as a validated starting point for structure-activity relationship (SAR) studies. Researchers aiming to develop non-nucleoside IMPDH inhibitors with alternative binding modes or improved selectivity profiles over mycophenolic acid can use this ethylenediamine scaffold as a core template for synthetic diversification [1].

Coordination Chemistry: Ligand for Tuning Homogeneous Catalyst Reactivity

The compound's N-alkyl substitution pattern and ether functionality make it a versatile ligand for transition metals (e.g., Cu, Ni, Pd). Its reduced complex stability relative to EDA allows for the design of catalysts with controlled lability, a desirable feature for turnover in catalytic cycles. The methoxypropyl group also enhances solubility in organic media, facilitating its use in non-aqueous catalytic transformations [2].

Chemical Biology: Probe for Studying Polyamine Metabolism

As an ethylenediamine derivative, this compound can serve as a substrate or inhibitor of polyamine metabolic enzymes (e.g., diamine oxidase, polyamine oxidase). Its distinct LogP (0.66 vs. -1.43 for EDA) may alter cellular uptake and distribution compared to native polyamines, providing a tool for dissecting polyamine transport mechanisms or developing novel antiproliferative agents .

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